molecular formula C12H21ClO2 B12593307 Undec-10-en-1-yl carbonochloridate CAS No. 646996-08-9

Undec-10-en-1-yl carbonochloridate

Cat. No.: B12593307
CAS No.: 646996-08-9
M. Wt: 232.74 g/mol
InChI Key: XRGKPTCLFHVNJA-UHFFFAOYSA-N
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Description

Undec-10-en-1-yl carbonochloridate is an organic compound with the molecular formula C12H21ClO2. It is a chlorinated derivative of undec-10-en-1-ol and is used in various chemical reactions and industrial applications. The compound is characterized by its carbonochloridate functional group, which makes it reactive and useful in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-10-en-1-yl carbonochloridate can be synthesized through the reaction of undec-10-en-1-ol with phosgene (COCl2) or thionyl chloride (SOCl2). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbonochloridate group. The general reaction is as follows:

Undec-10-en-1-ol+PhosgeneUndec-10-en-1-yl carbonochloridate+HCl\text{Undec-10-en-1-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Undec-10-en-1-ol+Phosgene→Undec-10-en-1-yl carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Undec-10-en-1-yl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form undec-10-en-1-ol and hydrochloric acid.

    Addition Reactions: The double bond in the undec-10-en-1-yl group can participate in addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Lewis acids like aluminum chloride for certain reactions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as undec-10-en-1-yl amine, undec-10-en-1-yl ether, and undec-10-en-1-yl thioether can be formed.

    Hydrolysis Product: Undec-10-en-1-ol

Scientific Research Applications

Undec-10-en-1-yl carbonochloridate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing the undec-10-en-1-yl group into molecules.

    Medicinal Chemistry: In the synthesis of bioactive compounds and drug intermediates.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biological Studies: In the modification of biomolecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of undec-10-en-1-yl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new covalent bonds and the release of hydrochloric acid. The double bond in the undec-10-en-1-yl group can also participate in reactions, adding versatility to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Undec-10-en-1-ol: The parent alcohol from which undec-10-en-1-yl carbonochloridate is derived.

    Undec-10-enoic acid: A carboxylic acid with a similar carbon chain length and double bond.

    Undec-10-ynoic acid, undec-2-en-1-yl ester: A related ester with a similar carbon chain and functional groups.

Uniqueness

This compound is unique due to its carbonochloridate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in organic chemistry and industrial applications.

Properties

CAS No.

646996-08-9

Molecular Formula

C12H21ClO2

Molecular Weight

232.74 g/mol

IUPAC Name

undec-10-enyl carbonochloridate

InChI

InChI=1S/C12H21ClO2/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h2H,1,3-11H2

InChI Key

XRGKPTCLFHVNJA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC(=O)Cl

Origin of Product

United States

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